[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate [(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14467434
InChI: InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28-,29+,30-,31+,33+,34-,35+,36-/m1/s1
SMILES:
Molecular Formula: C36H49NO12
Molecular Weight: 687.8 g/mol

[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

CAS No.:

Cat. No.: VC14467434

Molecular Formula: C36H49NO12

Molecular Weight: 687.8 g/mol

* For research use only. Not for human or veterinary use.

[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate -

Specification

Molecular Formula C36H49NO12
Molecular Weight 687.8 g/mol
IUPAC Name [(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Standard InChI InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28-,29+,30-,31+,33+,34-,35+,36-/m1/s1
Standard InChI Key RIPYIJVYDYCPKW-UXFCHLKDSA-N
Isomeric SMILES CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Canonical SMILES CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound belongs to the C19-diterpenoid alkaloid family, featuring a hexacyclic scaffold with multiple oxygenated functional groups. Its molecular formula is C36H49NO12, yielding a molecular weight of 687.8 g/mol . The IUPAC name reflects stereochemical complexity across 15 chiral centers, including:

  • Diacetyloxy groups at positions 8 and 14

  • Trimethoxy substitutions at C6, C16, and C18

  • A methoxymethyl side chain at C13

  • A benzoate ester at C4 .

The InChI string (InChI=1S/C36H49NO12/c1-8-37-16-33...) codifies this stereochemistry, enabling precise computational modeling .

Structural Comparison to Classical Aconitines

Unlike protoalkaloids such as aconitine or jesaconitine, this derivative incorporates a benzoyl moiety—a feature associated with lipo-alkaloids formed during traditional Aconitum processing . Transesterification of parent alkaloids (e.g., aconitine) with fatty acids or aromatic groups reduces acute toxicity while retaining bioactivity . The benzoate group in this compound likely arises from similar processing, modulating its pharmacokinetic profile compared to unmodified alkaloids .

Pharmacological and Toxicological Context

Mechanisms of Action

Like other aconitines, this compound interacts with voltage-gated sodium channels (Nav1.5), delaying inactivation and inducing persistent sodium currents . This mechanism underlies both therapeutic (analgesic, anti-inflammatory) and toxic (arrhythmogenic) effects:

  • Cardiotoxicity: Prolonged sodium influx disrupts myocardial repolarization, predisposing to torsade de pointes (TdP) and ventricular fibrillation .

  • Neurotoxicity: Peripheral nerve hyperexcitability causes paresthesia, muscle weakness, and respiratory depression .

ParameterJesaconitine (Case Study)Target Compound (Inferred)
Peak Serum Level4.54 ng/mL Likely similar
Elimination Half-Life~7 hours Potentially prolonged due to benzoate
Urinary Excretion1466.34 ng/mL Expected high lipophilicity reduces clearance

The benzoate ester may enhance lipid solubility, prolonging tissue retention compared to hydroxylated aconitines .

Analytical Profiling and Detection

Chromatographic Methods

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) remains the gold standard for detecting aconitine alkaloids . Key parameters for isolating this derivative include:

  • Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile/water

  • Retention Time: ~12–14 minutes (estimated based on C18 column behavior)

  • Mass Transitions: Predicted m/z 688.3 → 105.1 (benzoate fragment) .

Metabolic Pathways

Proposed metabolism involves:

  • Esterase-mediated hydrolysis of acetyloxy groups at C8/C14 .

  • Hepatic CYP3A4 oxidation of the methoxymethyl side chain .

  • Renal excretion of hydrophilic metabolites, though benzoate may favor biliary elimination .

Toxicokinetic Considerations

Dose-Response Relationships

While no human data exist for this specific compound, murine LD50 values for related alkaloids provide benchmarks:

AlkaloidLD50 (mg/kg, subcutaneous)
Jesaconitine0.23
Aconitine0.24–0.55
Target CompoundEstimated 0.15–0.30*

*Extrapolated from increased lipophilicity and structural analogs .

Antidotal Strategies

  • VA-ECMO: Effective for refractory arrhythmias, as demonstrated in jesaconitine poisoning .

  • Lipid Emulsion Therapy: Benzoate’s lipid solubility may enhance efficacy via sequestration .

  • Alkaline Diuresis: Limited utility due to high protein binding (>90%) .

Future Research Directions

  • Pharmacodynamic Studies: Patch-clamp assays to quantify Nav1.5 modulation.

  • Toxicokinetic Modeling: Population PK/PD models for ECMO patients.

  • Biosynthetic Pathways: Enzymatic mechanisms underlying benzoate incorporation .

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